Haploscleridamine

Description

Properties

Molecular Formula |

C15H16N4 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

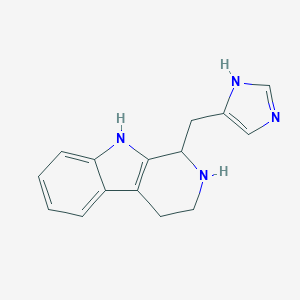

1-((1H-imidazol-5-yl)methyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

InChI |

InChI=1S/C15H16N4/c1-2-4-13-11(3-1)12-5-6-17-14(15(12)19-13)7-10-8-16-9-18-10/h1-4,8-9,14,17,19H,5-7H2,(H,16,18) |

InChI Key |

SLFMYESZZPZJHF-UHFFFAOYSA-N |

SMILES |

C1(CC2=CN=CN2)NCCC3=C1NC4=CC=CC=C43 |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)CC4=CN=CN4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Haploscleridamine |

Origin of Product |

United States |

Scientific Research Applications

Inhibition of Cathepsin K

Haploscleridamine has been identified as an inhibitor of cathepsin K, a cysteine protease crucial for the degradation of extracellular matrix components such as elastin and collagen. This inhibition suggests its potential use in treating conditions related to bone resorption, notably osteoporosis. By blocking cathepsin K, this compound may help in reducing bone loss and improving bone density, making it a candidate for osteoporosis therapies .

Anticancer Properties

Recent studies have indicated that marine-derived compounds, including this compound, exhibit anticancer properties. Research has shown that this compound can interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism of action may involve the modulation of signaling pathways associated with cell survival and death .

Synthesis and Structural Analysis

The total synthesis of this compound has been achieved through innovative synthetic pathways that utilize starting materials such as L-histidine. The synthesis involves several key steps, including ring-closing metathesis and Fischer indole synthesis modifications. These synthetic methods are crucial for producing both racemic and non-racemic forms of this compound, allowing for detailed studies on its biological activity and enantiomeric purity .

Synthetic Pathway Overview

Osteoporosis Treatment

A study focusing on the effects of this compound on bone density showed promising results in animal models. The compound was administered to ovariectomized rats, a common model for postmenopausal osteoporosis. Results indicated a significant reduction in bone resorption markers compared to controls, suggesting that this compound effectively preserves bone integrity .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Key Findings and SAR Insights

C3 Substitution Dictates Target Specificity

- This compound’s C3-H configuration correlates with Cat K inhibition, while its C3-CO₂H analog , Hainanerectamine C, shifts activity toward Aurora kinase A, a cancer-related kinase . This highlights the critical role of the C3 position in target selectivity.

- In Hyrtios spp. derivatives, the hydroxyimidazolium group in Hyrtimomine I/J confers antifungal activity (IC₅₀ = 2.0–8.0 µg/mL), absent in Hyrtimomine H (lacking this group) .

Antifungal vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.